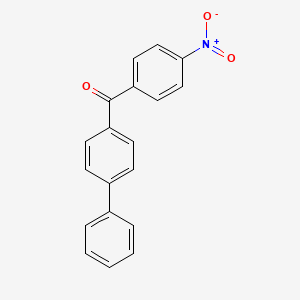

4-biphenyl-4-nitrophenyl ketone

説明

Structure

3D Structure

特性

IUPAC Name |

(4-nitrophenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO3/c21-19(17-10-12-18(13-11-17)20(22)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLGUMVBFSDYGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20285877 | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6317-76-6 | |

| Record name | MLS000737074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43087 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-nitrophenyl)-(4-phenylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20285877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Biphenyl 4 Nitrophenyl Ketone and Its Analogues

Established Synthetic Approaches to Biphenyl (B1667301) Ketone Frameworks

The synthesis of biphenyl ketones, including 4-biphenyl-4-nitrophenyl ketone, relies on well-established organic reactions. These methods primarily involve the formation of the ketone functionality and the biphenyl scaffold.

Friedel-Crafts Acylation Strategies for Aryl Ketone Formation

The Friedel-Crafts acylation is a cornerstone in the synthesis of aryl ketones and represents a widely reported method for preparing this compound. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. nih.gov For the synthesis of this compound, this typically involves the reaction of biphenyl with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), under anhydrous conditions.

The reaction is generally carried out in a suitable solvent like dichloromethane (B109758) at controlled temperatures, often starting at 0–5°C to manage the exothermic nature of the reaction and minimize side products. Optimization of reaction conditions is crucial and includes adjusting the stoichiometry of the reactants and the catalyst. While AlCl₃ is a common catalyst, other Lewis acids like FeCl₃, TiCl₄, and solid catalysts such as zeolite H-beta have also been employed in Friedel-Crafts acylations of biphenyl. google.com

Table 1: Examples of Friedel-Crafts Acylation for Biphenyl Ketone Synthesis

| Reactants | Catalyst | Solvent | Product | Reference |

| Biphenyl, 4-Nitrobenzoyl chloride | AlCl₃ | Dichloromethane | This compound | |

| Biphenyl, Acetyl chloride | Zeolite H-beta | Nitrobenzene | 4-Phenylacetophenone | google.com |

| Biphenyl, Succinic anhydride | AlCl₃ | Dichloromethane | 4-Phenylbenzoyl-propionic acid | nih.gov |

This table is interactive and provides a summary of various Friedel-Crafts acylation reactions for the synthesis of biphenyl ketones.

Palladium-Catalyzed Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly efficient for the formation of C-C bonds and are instrumental in synthesizing unsymmetrical biphenyl compounds. gre.ac.ukresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. gre.ac.ukmdpi.com

For the synthesis of biphenyl ketone frameworks, a carbonylative Suzuki coupling can be employed, where carbon monoxide is introduced to form the ketone moiety. magtech.com.cn This approach allows for the coupling of an aromatic halide with an aryl boronic acid in the presence of a palladium catalyst and a CO source. magtech.com.cn Various palladium catalyst systems, including both homogeneous and heterogeneous catalysts, have been developed for these reactions. magtech.com.cngoogle.com The choice of ligands, such as phosphines, and the reaction conditions are critical for achieving high yields and selectivity. magtech.com.cnnih.gov

Table 2: Palladium-Catalyzed Reactions for Biphenyl Synthesis

| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Reference |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | 2-Nitrobiphenyl | researchgate.net |

| Aryl Halides | Arylboronic acids | Pd₂dba₃, K₂CO₃ | Aryl ketones | mdpi.com |

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂ | 2-Nitrobiphenyl | researchgate.net |

This table is interactive and showcases different palladium-catalyzed cross-coupling reactions used in the synthesis of biphenyl derivatives.

Nucleophilic Aromatic Substitution in Nitro-Substituted Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings that are activated by strong electron-withdrawing groups, such as the nitro group (-NO₂). wikipedia.orgmasterorganicchemistry.com The nitro group, particularly when positioned ortho or para to a leaving group (like a halide), significantly facilitates the attack of a nucleophile on the aromatic ring. wikipedia.orgyoutube.com

This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com While not a direct method for synthesizing the biphenyl ketone backbone itself, SNAr is crucial for introducing or modifying functional groups on a pre-existing nitro-substituted biphenyl ketone. For instance, a halogen atom on the nitro-substituted ring could be displaced by various nucleophiles. nih.gov In some cases, the nitro group itself can act as a leaving group, particularly in highly activated systems. acs.org

Advanced Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, further modifications can be achieved through various chemical transformations, leading to a diverse range of analogues.

Oxidative Cyclization Pathways Involving Ketone Precursors

Oxidative cyclization reactions are powerful transformations that can create new ring systems from acyclic or less complex cyclic precursors. nih.gov In the context of biphenyl ketones, these reactions can lead to the formation of polycyclic aromatic compounds. For example, alkynyl 2-biphenyl ketones can undergo gold-catalyzed oxidative cyclization to produce 10-acyl-9-phenanthrenols. elsevierpure.com

These reactions often involve an oxidant to facilitate the cyclization process. elsevierpure.com The ketone precursor is designed to have reactive sites that can participate in an intramolecular bond-forming event upon oxidation. nih.govmdpi.com This strategy allows for the construction of complex molecular architectures from relatively simple starting materials.

Chemical Transformations of the Nitro Group (e.g., Reduction)

The nitro group in this compound is a versatile functional handle that can be transformed into various other groups, significantly expanding the chemical space of its derivatives. The most common transformation is the reduction of the nitro group to an amino group (-NH₂). masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, and the choice of reagent is critical to ensure selectivity, especially in the presence of other reducible functional groups like the ketone. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of HCl. masterorganicchemistry.comwikipedia.org Selective reduction of the nitro group in the presence of a ketone can be challenging, but specific reagents and conditions have been developed to achieve this. For example, sodium dithionite (B78146) or stannous chloride (SnCl₂) are often cited for their selectivity towards reducing aromatic nitro groups while leaving ketones intact. researchgate.net

Table 3: Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Product | Selectivity Notes | Reference |

| Fe, HCl | Acidic | Amine | Can also reduce ketones | masterorganicchemistry.com |

| H₂, Pd/C | Catalytic Hydrogenation | Amine | Can also reduce ketones | masterorganicchemistry.com |

| SnCl₂·2H₂O | EtOAc, 50°C | Amine | Selective for nitro group over ketone | researchgate.net |

| Sodium Dithionite | Aqueous/Organic | Amine | Selective for nitro group | researchgate.net |

This table is interactive and provides a summary of common reagents used for the reduction of aromatic nitro groups and their selectivity.

Reactivity of the Ketone Moiety in Condensation and Addition Reactions

The ketone functional group in this compound is a key site for carbon-carbon bond formation through condensation and addition reactions. As a diaryl ketone, its reactivity is influenced by the electronic and steric effects of the two large aromatic substituents.

Condensation Reactions:

The most notable condensation reactions for ketones are aldol-type reactions. masterorganicchemistry.commsu.edu Ketones are generally less reactive as electrophiles in these reactions compared to aldehydes due to greater steric hindrance and the electron-donating nature of the attached alkyl or aryl groups. masterorganicchemistry.comlibretexts.org However, they can serve as nucleophiles when deprotonated to form an enolate.

In the case of this compound, it lacks α-hydrogens on the aromatic rings, meaning it cannot self-condense via an aldol (B89426) reaction as it cannot form an enolate. libretexts.org However, it can act as an electrophilic acceptor for other enolizable ketones or aldehydes in what are known as crossed or mixed aldol condensations. msu.edulibretexts.org

A prominent example of this type of reaction is the Claisen-Schmidt condensation , which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. masterorganicchemistry.commsu.edulibretexts.org While the classic Claisen-Schmidt involves an enolizable ketone and a non-enolizable aldehyde, the principles apply to reactions where this compound would be the non-enolizable acceptor. The success of such mixed reactions hinges on the differential reactivity of the carbonyl compounds. msu.edulibretexts.org Aldehydes are typically more reactive electrophiles than ketones. libretexts.org

The general mechanism for a base-catalyzed aldol condensation involves the formation of an enolate from the donor molecule, which then attacks the carbonyl carbon of the acceptor molecule. libretexts.orgacs.org This is often followed by dehydration, especially with heating, to yield a stable α,β-unsaturated carbonyl compound. libretexts.org

Addition Reactions:

The carbonyl group of this compound is susceptible to nucleophilic addition reactions. The electron-withdrawing nitro group on one of the phenyl rings can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles compared to unsubstituted diaryl ketones.

Common nucleophilic addition reactions include:

Reaction with Grignard Reagents: Treatment with organomagnesium halides (Grignard reagents) would lead to the formation of a tertiary alcohol after acidic workup. youtube.com

Reduction to Alcohols: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Formation of Schiff Bases/Imines: The carbonyl group can react with primary amines under mildly acidic conditions to form imines, also known as Schiff bases. youtube.com These are valuable intermediates in further synthetic transformations.

Table 1: Reactivity of the Ketone Moiety

| Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|

| Crossed Aldol Condensation | Enolizable ketone/aldehyde, Base (e.g., NaOH) or Acid | β-Hydroxy ketone or α,β-Unsaturated ketone | This compound acts as the electrophilic acceptor. msu.edulibretexts.org |

| Grignard Addition | R-MgX, followed by H₃O⁺ | Tertiary Alcohol | Adds an alkyl/aryl group (R) to the carbonyl carbon. youtube.com |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Reduces the carbonyl group to a hydroxyl group. youtube.com |

| Imine Formation | R-NH₂, Mild acid (pH ~4-5) | Imine (Schiff Base) | Condensation with a primary amine. youtube.com |

Haloform Reaction in Related Synthesis Schemes

The haloform reaction is a specific chemical test and synthetic route for methyl ketones and compounds that can be oxidized to methyl ketones. iitk.ac.inbyjus.comorganic-chemistry.org The reaction involves the exhaustive halogenation of the methyl group's α-hydrogens in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate and a haloform (CHX₃, where X is a halogen). byjus.comyoutube.com

Since this compound is a diaryl ketone, it does not possess a methyl group adjacent to the carbonyl and therefore does not undergo the haloform reaction itself .

However, the haloform reaction is a valuable tool in organic synthesis and could be employed in pathways leading to precursors for the synthesis of this compound or its analogues. nih.gov For instance, if a synthetic strategy involved a methyl ketone precursor, such as 1-([1,1'-biphenyl]-4-yl)ethan-1-one, this reaction could be used to convert it into a biphenyl carboxylic acid derivative. This carboxylic acid could then be a starting material for further elaboration into the target ketone. youtube.comnih.gov

The key steps of the haloform reaction are:

Enolate Formation: A hydroxide (B78521) ion removes an acidic α-proton from the methyl ketone. byjus.com

Halogenation: The enolate attacks a halogen molecule (e.g., Br₂, I₂). This step repeats until all three α-hydrogens are replaced by halogens. byjus.comyoutube.com The presence of electron-withdrawing halogens increases the acidity of the remaining α-protons, making subsequent halogenations faster. organic-chemistry.org

Nucleophilic Attack and Cleavage: A hydroxide ion attacks the electrophilic carbonyl carbon. The resulting intermediate collapses, reforming the carbonyl double bond and expelling the trihalomethyl anion, which is a good leaving group due to the inductive stabilization from the three halogens. youtube.com

Proton Transfer: An acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion yields the final carboxylate salt and the haloform. youtube.com

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

Chemo- and regioselectivity are critical considerations in the synthesis of derivatives of this compound, given its multiple reactive sites. The molecule possesses three main functional regions: the ketone carbonyl, the biphenyl system, and the nitro group.

Chemoselectivity refers to the preferential reaction of one functional group over another.

Reduction: The nitro group and the ketone carbonyl can both be reduced. A key challenge is the selective reduction of one group in the presence of the other. For example, using catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) might reduce both the nitro group to an amine and the ketone to an alcohol. However, specific reagents can achieve selectivity. For instance, sodium borohydride (NaBH₄) is generally selective for reducing aldehydes and ketones and will typically not reduce a nitro group. Conversely, reagents like tin(II) chloride (SnCl₂) in hydrochloric acid are classic for selectively reducing aromatic nitro groups to amines without affecting a ketone.

Nucleophilic Attack: The carbonyl carbon is an electrophilic site, but nucleophilic aromatic substitution can also occur on the nitro-substituted phenyl ring, where the nitro group acts as a strong activating group for nucleophilic attack, particularly at the ortho and para positions relative to the nitro group. The choice of nucleophile and reaction conditions would determine which site reacts preferentially.

Regioselectivity concerns the position at which a reaction occurs when multiple positions are available.

Electrophilic Aromatic Substitution: Further substitution on the biphenyl ring system would be directed by the existing substituents. The ketone is a deactivating, meta-directing group. The phenyl group (on the biphenyl moiety) is an activating, ortho-, para-directing group. The nitro group is a strong deactivating, meta-directing group. Therefore, electrophilic attack on the nitro-substituted ring is highly disfavored. Attack on the other phenyl ring would likely occur at the positions ortho or para to the ketone-bearing phenyl group, though the steric bulk of the ketone would influence the outcome.

Cross-Coupling Reactions: In building analogues through cross-coupling reactions like the Suzuki-Miyaura coupling, regioselectivity is paramount. rsc.org For example, to synthesize a derivative, one might start with a di-halogenated biphenyl precursor. The choice of catalyst and reaction conditions can allow for selective coupling at one halogenated site over another, especially if the halogens are different (e.g., iodine vs. bromine).

Table 2: Selective Transformations in the Synthesis of Derivatives

| Transformation | Reagent/Condition | Target Functional Group | Unaffected Functional Group(s) | Selectivity Type |

|---|---|---|---|---|

| Nitro Reduction | SnCl₂ / HCl | Nitro Group | Ketone | Chemoselective |

| Ketone Reduction | NaBH₄ | Ketone | Nitro Group | Chemoselective |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-X bond (e.g., C-Br) | Ketone, Nitro Group | Chemoselective |

| Electrophilic Substitution | e.g., Br₂ / FeBr₃ | Biphenyl Ring System | - | Regioselective |

Advanced Spectroscopic and Structural Elucidation of 4 Biphenyl 4 Nitrophenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of 4-biphenyl-4-nitrophenyl ketone is anticipated to exhibit signals in the aromatic region, typically between δ 7.2 and 8.3 ppm. The protons on the biphenyl (B1667301) and nitrophenyl rings will appear as a series of doublets and multiplets, with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing ketone and nitro functional groups. For instance, in the related compound 4-nitrobiphenyl, the protons on the nitrophenyl ring appear as doublets at approximately δ 8.3 and 7.7 ppm. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides further insight into the molecular structure. The carbonyl carbon of the ketone is expected to resonate significantly downfield, in the range of δ 190–210 ppm. pdx.edulibretexts.org The aromatic carbons will appear in the typical region of δ 120–150 ppm. oregonstate.edu The carbon atoms directly attached to the electron-withdrawing nitro group will be shifted further downfield within this range. For example, in 4-nitrobiphenyl, the carbon bearing the nitro group appears at approximately δ 147.6 ppm. rsc.org The quaternary carbons, those without any attached protons, are generally observed as weaker signals. oregonstate.edu

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons | 7.2 - 8.3 |

| ¹³C | Ketone Carbonyl | 190 - 210 pdx.edulibretexts.org |

| Aromatic Carbons | 120 - 150 oregonstate.edu |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. A strong absorption band is anticipated for the carbonyl (C=O) stretching vibration of the ketone group, typically appearing around 1670 cm⁻¹. For comparison, the C=O stretch in 4-acetylbiphenyl (B160227) is observed at approximately 1680 cm⁻¹. chemicalbook.com

Furthermore, the nitro group (NO₂) will exhibit two distinct stretching vibrations: a strong asymmetric stretch around 1520 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹. These values are consistent with those observed for other nitroaromatic compounds like 4-nitrobiphenyl. rsc.org The spectrum will also display absorptions corresponding to C-H stretching and bending vibrations of the aromatic rings.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | ~1670 |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 |

| Symmetric Stretch | ~1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

The molecular formula of this compound is C₁₉H₁₃NO₃, corresponding to a molecular weight of approximately 303.3 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, with the [M+H]⁺ ion expected at an m/z of 303.0895.

The fragmentation pattern of this compound under electron ionization (EI) is expected to show characteristic cleavages. Aromatic ketones often undergo α-cleavage, leading to the loss of one of the aryl groups as a radical. miamioh.edu This would result in the formation of a biphenylcarbonyl cation or a nitrobenzoyl cation. Further fragmentation could involve the loss of carbon monoxide (CO). The McLafferty rearrangement is another common fragmentation pathway for ketones, but it requires the presence of a γ-hydrogen, which is absent in this specific molecule. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to exhibit absorptions characteristic of its conjugated aromatic system. The presence of the biphenyl and nitrophenyl moieties, linked by a carbonyl group, creates an extended π-system. This conjugation typically results in absorptions at longer wavelengths (a bathochromic or red shift).

For comparison, 4-acetylbiphenyl has a maximum absorption (λ_max) at approximately 270 nm. The addition of a nitro group, a strong chromophore, is expected to shift the absorption to even longer wavelengths. In different solvents, the position of the absorption maxima can shift due to solvatochromic effects. The n → π* transition of the ketone carbonyl group is also expected, although it is often weaker than the π → π* transitions of the aromatic rings. rsc.org

X-ray Crystallography and Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A single-crystal X-ray diffraction study of this compound would reveal detailed information about its molecular conformation, including bond lengths, bond angles, and dihedral angles. This would allow for the precise determination of the relative orientations of the biphenyl and nitrophenyl rings with respect to the central ketone group. The planarity of the aromatic rings and the geometry around the carbonyl carbon would also be accurately determined.

In the solid state, molecules of this compound will pack in a specific arrangement dictated by various intermolecular forces. While the molecule itself does not have any hydrogen bond donors, the oxygen atoms of the carbonyl and nitro groups can act as hydrogen bond acceptors if co-crystallized with a suitable donor solvent or molecule.

Impact of Substituents on Crystal Packing and Lattice Dynamics

The arrangement of molecules within a crystal lattice and the collective vibrations of the lattice, known as lattice dynamics, are profoundly influenced by the nature and position of substituents on a core molecular structure. In the case of this compound, the interplay of the biphenyl group, the nitro group, and the ketone linker dictates the supramolecular architecture. While specific crystallographic studies focusing exclusively on the substituent effects on this particular ketone are not extensively documented in publicly available research, a wealth of information from studies on substituted benzophenones and related diaryl ketones provides a strong framework for understanding these phenomena. acs.orgnih.govresearchgate.netbohrium.com

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of diaryl ketones, including analogs of this compound, is often stabilized by a network of weak C–H···O hydrogen bonds. acs.org The carbonyl group and the nitro group are effective hydrogen bond acceptors. The presence of a nitro group, as in this compound, introduces a strong electron-withdrawing character and additional sites for intermolecular interactions. These interactions can lead to the formation of specific supramolecular synthons, which are repeating structural motifs that guide the assembly of the crystal.

For instance, in substituted benzophenones, the C–H···O interactions involving the carbonyl and nitro groups have been identified as crucial in the formation of the crystal lattice. acs.org The interplay between these weak hydrogen bonds and π–π stacking interactions between the aromatic rings determines the final packing arrangement. The biphenyl group in this compound provides an extended aromatic system that is prone to such π–π stacking.

Conformational Flexibility and Ring Twists

A key structural feature of diaryl ketones is the conformational flexibility arising from the rotation around the C–C bonds connecting the carbonyl group to the aryl rings. The dihedral angles between the planes of the aryl rings, often referred to as ring twists, are a critical parameter in the molecular conformation. nih.govresearchgate.net These twist angles are influenced by both intramolecular steric effects and intermolecular packing forces within the crystal. nih.govresearchgate.net

Studies on a wide range of substituted benzophenones have shown that the ring twist can vary significantly. For example, comparisons of nearly 100 substituted benzophenone (B1666685) molecules from the Cambridge Structural Database (CSD) have revealed a wide range of twist angles. nih.govresearchgate.net Unsubstituted benzophenone itself exists in two polymorphic forms with different twist angles. The introduction of substituents can either increase or decrease this angle to accommodate the new groups within a stable crystal packing arrangement. For example, bulky ortho-substituents can lead to a larger ring twist due to steric hindrance. nih.govresearchgate.net

The following table, derived from studies on various substituted benzophenones, illustrates the effect of substituents on the dihedral angle (ring twist) between the two aryl rings.

| Compound | Substituents | Dihedral Angle (°) | Reference |

| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | 2,2′-OH, 4,4′-OCH₃ | 37.85 (5) | nih.govresearchgate.net |

| 4,4′-bis(diethylamino)benzophenone | 4,4′-N(C₂H₅)₂ | 49.83 (5) | nih.govresearchgate.net |

| 3,4-dihydroxybenzophenone | 3,4-OH | 49.84 (5) | nih.govresearchgate.net |

| 3-hydroxybenzophenone | 3-OH | 51.61 (5) | nih.govresearchgate.net |

| 4-Chloro-4′-hydroxybenzophenone | 4-Cl, 4′-OH | 64.66 (8) | nih.govresearchgate.net |

| 2-amino-2′,5-dichlorobenzophenone | 2-NH₂, 2′,5-Cl | 83.72 (6) | nih.govresearchgate.net |

This table presents data from analogous benzophenone structures to illustrate the impact of substituents on molecular conformation.

Influence on Lattice Dynamics and Crystal Morphology

The modification of intermolecular interactions and molecular conformation through substitution directly impacts the lattice energy and the dynamics of the crystal lattice. Stronger and more numerous interactions generally lead to a more stable lattice with a higher melting point and altered vibrational modes.

Furthermore, substituents can influence the crystal morphology, or the external shape of the crystal. bohrium.com By selectively adsorbing to certain crystal faces, substituent groups can inhibit or promote growth in specific directions. This principle is utilized in crystal engineering to control the size and shape of crystals for various applications. For example, in studies of 4-aminobenzophenone, structurally similar additives were used to modify the crystal morphology by hindering the growth of specific facets. bohrium.com It is conceivable that substituents on the biphenyl or nitrophenyl rings of this compound would similarly direct its crystal growth and morphology.

Computational and Theoretical Investigations of 4 Biphenyl 4 Nitrophenyl Ketone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 4-biphenyl-4-nitrophenyl ketone. These calculations provide valuable insights into the molecule's geometry, electronic structure, and vibrational modes.

Optimization of Molecular Geometry and Conformational Analysis

Computational studies, often employing the B3LYP functional with a 6-31G(d) basis set, have been instrumental in determining the optimized molecular geometry of this compound. The molecule consists of a biphenyl (B1667301) group and a nitrophenyl group linked by a ketone functional group. Due to the presence of three rotatable bonds, the molecule exhibits moderate conformational flexibility. The optimization process seeks to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure.

The structure of a related compound, 4-(tert-butyl)-4-nitro-1,1-biphenyl, was characterized using single-crystal X-ray diffraction and its geometry was compared with that obtained from DFT and Hartree-Fock (HF) methods in the gas phase. eurjchem.com Such comparative studies help in validating the accuracy of the computational models.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. eurjchem.comresearchgate.net A smaller energy gap generally implies higher reactivity. eurjchem.com

For instance, in a study of a similar nitro-containing compound, the HOMO-LUMO energy gap was calculated to be 3.97 eV, suggesting the molecule is soft and highly reactive. eurjchem.com DFT calculations can predict the energies of these orbitals, providing insights into the molecule's electrophilic and nucleophilic sites.

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution within the molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). tci-thaijo.org For molecules containing nitro groups, the MEP analysis often reveals that the nitro group and amide regions are centers for electrophilic attacks. nih.gov This information is critical for understanding how the molecule will interact with other chemical species. tci-thaijo.org

| Parameter | Significance | Typical Findings for Similar Compounds |

| HOMO Energy | Represents the ability to donate an electron. | The HOMO is often located on the biphenyl moiety, indicating it as the primary electron-donating part of the molecule. |

| LUMO Energy | Represents the ability to accept an electron. | The LUMO is typically centered on the nitrophenyl group, specifically the nitro group, making it the primary electron-accepting site. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. For a related compound, the gap was found to be 3.97 eV. eurjchem.com |

| Molecular Electrostatic Potential (MEP) | Shows charge distribution and reactive sites. | Negative potential is usually concentrated around the oxygen atoms of the nitro and carbonyl groups, indicating susceptibility to electrophilic attack. tci-thaijo.org |

Prediction and Assignment of Vibrational Spectra

Theoretical vibrational spectra of this compound can be calculated using DFT methods. These computed spectra are then compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to assign the observed vibrational modes to specific molecular motions. nih.gov

Key vibrational frequencies for ketones include the C=O stretching vibration, which typically appears as a strong absorption in the infrared spectrum. spectroscopyonline.com For simple ketones, this peak is observed in the range of 1710-1740 cm⁻¹. msu.edupg.edu.pl The presence of conjugation with an aromatic ring, as in this compound, tends to lower this stretching frequency. pg.edu.pl Additionally, the nitro group gives rise to characteristic symmetric and asymmetric stretching vibrations. The C-C-C stretching vibration involving the carbons alpha to the carbonyl group also provides a useful diagnostic peak. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| C=O Stretch | 1670 - 1715 | Characteristic of the ketone group; lowered by conjugation. pg.edu.pl |

| NO₂ Asymmetric Stretch | ~1520 | Indicative of the nitro group. |

| NO₂ Symmetric Stretch | ~1350 | Indicative of the nitro group. |

| C-C-C Stretch | 1100 - 1230 | Involves the carbonyl carbon and its neighbors. spectroscopyonline.com |

Calculation of Interaction Energies within Molecular Aggregates

Computational methods can be employed to calculate the interaction energies between molecules of this compound in aggregates or crystals. Hirshfeld surface analysis is a technique used to investigate intermolecular interactions and can be used to complement experimental X-ray diffraction data. eurjchem.com These calculations are crucial for understanding the packing of molecules in the solid state and how intermolecular forces, such as C-H···O interactions, contribute to the stability of the crystal structure. eurjchem.comresearchgate.net

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides a powerful framework for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby gaining a detailed understanding of the reaction pathway.

For aldehydes and ketones in general, a common reaction pattern involves the nucleophilic addition to the carbonyl carbon. masterorganicchemistry.comyoutube.com The reaction typically proceeds in two steps: the initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by protonation of the resulting negatively charged oxygen. masterorganicchemistry.com In acidic conditions, the carbonyl oxygen may be protonated first, which activates the carbonyl group towards nucleophilic attack. youtube.com

The nitro group of this compound can undergo reduction to an amino group using various reducing agents. Theoretical studies can model these reduction pathways to determine the most favorable reaction mechanism.

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge transfer characteristics, like this compound, are often investigated for their nonlinear optical (NLO) properties. DFT calculations can be used to predict the first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response of a molecule. nih.gov

The presence of electron-donating (biphenyl) and electron-withdrawing (nitrophenyl) groups connected through a π-bridge (ketone) can lead to a large dipole moment and significant hyperpolarizability. thaiscience.info For instance, studies on similar donor-acceptor molecules have shown that the presence of nitro groups can enhance NLO properties. nih.gov The calculated hyperpolarizability values for a series of related compounds were found to be greater than that of urea, a standard NLO material, suggesting their potential for NLO applications. nih.gov Theoretical calculations of the dipole moment and hyperpolarizability are valuable in screening candidate molecules for NLO applications. thaiscience.info

Advanced Computational Methodologies in Diaryl Ketone Systems

The study of diaryl ketones, including this compound, has been significantly advanced through the application of sophisticated computational and theoretical methods. These approaches provide deep insights into molecular structure, electronic properties, and reactivity, which are often challenging to explore solely through experimental techniques.

Advanced computational methodologies are pivotal in elucidating the intricate characteristics of diaryl ketone systems. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these investigations. DFT is widely used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties such as frontier molecular orbital energies (HOMO and LUMO). nih.govacs.org For instance, in systems analogous to this compound, DFT calculations at levels like B3LYP/6-31G(d,p) are employed to predict stable conformations and analyze structural parameters. researchgate.net A key structural feature in diaryl ketones is the twist angle between the two aryl rings, which is influenced by both steric and electronic effects of the substituents. researchgate.net

Furthermore, these computational tools are instrumental in understanding the electronic transitions and photophysical properties of these molecules. TD-DFT calculations, for example, can predict the electronic absorption spectra, helping to interpret experimental UV-Vis data. researchgate.net The nature of electronic charge transfers within the molecule can be investigated by analyzing the distribution of frontier molecular orbitals. researchgate.net

In the context of reactivity, computational methods can model reaction pathways and transition states. For example, studies on the photochemistry of benzophenone (B1666685), a parent compound to the diaryl ketone family, have utilized surface-hopping ab initio molecular dynamics to investigate the time evolution of excited states. acs.org This methodology has been crucial in understanding the mechanisms of intersystem crossing, a key process in the photochemistry of many ketones. acs.org Such advanced techniques could be applied to this compound to explore its photo-reactivity, which is influenced by the presence of the nitro and biphenyl groups.

The application of these computational methodologies allows for a detailed exploration of how substituents, such as the biphenyl and nitrophenyl groups in this compound, modulate the geometric and electronic properties of the diaryl ketone core. This understanding is critical for the rational design of new molecules with specific functionalities.

Table 1: Representative Computational Data for a Diaryl Ketone System

| Computational Parameter | Typical Value/Observation | Significance |

| Optimized Ground State Geometry | Non-planar conformation with a significant dihedral angle between the aryl rings. researchgate.net | Influences crystal packing and intermolecular interactions. |

| HOMO-LUMO Energy Gap | Typically in the range of 3-5 eV. | Determines electronic excitability and chemical reactivity. |

| Calculated UV-Vis Absorption Maxima | Correlates with experimental spectra, often with minor deviations. researchgate.net | Confirms electronic transitions and helps in structural elucidation. |

| Mulliken Atomic Charges | Reveals the charge distribution across the molecule. | Indicates reactive sites for nucleophilic or electrophilic attack. |

| Vibrational Frequencies (IR Spectra) | Characteristic C=O and NO₂ stretching frequencies are identifiable. | Aids in the functional group identification and structural confirmation. |

Applications in Materials Science and Organic Electronics

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices

No published research was identified that investigates or documents the use of 4-biphenyl-4-nitrophenyl ketone as an electron transport layer (ETL) material in Organic Light-Emitting Diodes (OLEDs). While the ketone and nitrophenyl moieties are electron-withdrawing, which is a feature often found in ETL materials, its specific performance, electron mobility, and energy level alignment in an OLED device architecture have not been reported.

There is no available literature describing the application or characterization of this compound as a hole-blocking material (HBM) in electroluminescent devices. The effectiveness of a compound as an HBM depends on its highest occupied molecular orbital (HOMO) energy level relative to the emissive and hole-transport layers, and this data is not available for the specified ketone in the context of OLEDs.

Organic Semiconductors and Field-Effect Transistors

No studies were found that report on the synthesis, characterization, or application of this compound as an active semiconductor layer in organic field-effect transistors (OFETs). Its charge carrier mobility, thin-film morphology, and performance characteristics in a transistor configuration remain undocumented in scientific literature.

Design and Engineering of Nonlinear Optical (NLO) Materials

While molecules containing biphenyl (B1667301), ketone, and nitrophenyl groups are of interest in the field of nonlinear optics due to their potential for large hyperpolarizabilities, no specific theoretical or experimental studies on the NLO properties of this compound could be located. Data regarding its second or third-order nonlinear optical coefficients are not present in the reviewed literature. The presence of both an electron-donating biphenyl group and an electron-withdrawing nitro group suggests potential NLO activity, but this has not been scientifically verified for this specific compound.

Applications in Dyes and Pigments

There is no evidence to suggest that this compound is used commercially or has been investigated for applications as a dye or pigment. Its coloristic properties, lightfastness, and suitability for use as a colorant have not been reported.

Supramolecular Chemistry and Self Assembly of 4 Biphenyl 4 Nitrophenyl Ketone and Derivatives

Molecular Recognition and Host-Guest Chemistry with Macrocyclic Hosts

The interaction between 4-biphenyl-4-nitrophenyl ketone and various macrocyclic hosts is a cornerstone of its host-guest chemistry, driven by non-covalent forces like hydrophobic and van der Waals interactions. beilstein-journals.orgthno.org Macrocycles such as cyclodextrins, calixarenes, and cucurbiturils are frequently used to form inclusion complexes with guest molecules, a process that can be harnessed for applications in photocatalysis and the development of stimuli-responsive materials. beilstein-journals.orgthno.org

Cyclodextrins, which are cone-shaped macrocycles made of glucose units, can encapsulate the hydrophobic biphenyl (B1667301) portion of the ketone within their nonpolar cavity. beilstein-journals.orgthno.org The stability of these complexes is influenced by the complementary sizes of the host and guest. beilstein-journals.org Calixarenes, with their cup-shaped aromatic structures, can engage in π-π stacking with the aromatic rings of the ketone. beilstein-journals.org The binding properties of calixarenes can be fine-tuned by chemical modification. beilstein-journals.org Cucurbiturils, known for their rigid, pumpkin-like shape, offer a hydrophobic cavity and polar carbonyl portals, allowing for specific interactions with different parts of the guest molecule. beilstein-journals.org

| Macrocyclic Host | Predominant Interaction Types with this compound | Potential Areas of Application |

| Cyclodextrins | Hydrophobic interactions, Van der Waals forces beilstein-journals.orgthno.org | Photocatalysis, Chemical Sensing beilstein-journals.orgnih.gov |

| Calixarenes | π-π stacking, CH-π interactions beilstein-journals.org | Theranostics, Drug Delivery thno.orgfrontiersin.org |

| Cucurbiturils | Hydrophobic interactions, Ion-dipole interactions beilstein-journals.org | Stimuli-Responsive Materials, Molecular Probes nih.gov |

Formation and Characterization of Supramolecular Coordination Complexes (SCCs)

The carbonyl and nitro functional groups of this compound serve as effective coordination sites for metal ions, facilitating the creation of diverse supramolecular coordination complexes (SCCs). The self-assembly of the ketone ligand with metal ions leads to discrete and well-defined architectural structures.

For example, a derivative, 4′-nitro-[1,1′-biphenyl]-4-carboxylate, has been shown to react with dimolybdenum(II) centers to form paddlewheel complexes. rsc.org These complexes have been characterized using various spectroscopic methods, including ¹H NMR and UV-Vis spectroscopy, as well as cyclic voltammetry, to understand their electronic structure and redox properties. rsc.org The study revealed insights into the ground-state and excited-state coupling between the dimetal center and the ligand's π* systems. rsc.org The synthesis of related biphenyl compounds can be achieved through methods like the Suzuki–Miyaura coupling, which is noted for its mild conditions and high yields. acs.orgacs.org

Crystal Engineering Principles and Controlled Solid-State Aggregation

Crystal engineering principles are vital for controlling the solid-state arrangement of this compound, which in turn dictates the material's properties. The packing of molecules within a crystal lattice is governed by a network of non-covalent interactions.

In the case of biphenyl itself, the crystal structure is stabilized by a combination of intra- and intermolecular H···H and C-H···π contacts. nih.gov The planarity of the biphenyl molecule in the crystal is a result of these stabilizing interactions, rather than a dynamic disorder. nih.gov The introduction of substituents, such as the nitro and ketone groups in this compound, adds further complexity to the intermolecular interactions. The nitro group, for instance, can participate in C–H···O hydrogen bonds. rsc.org The interplay of these various non-covalent forces, including potential halogen bonding if substituents are present, directs the formation of specific packing motifs, such as layers or three-dimensional networks. rsc.org The aggregation of such molecules can lead to phenomena like aggregation-induced emission, where the solid-state luminescence is enhanced. rsc.orgrsc.org

| Non-Covalent Interaction | Description | Impact on Solid-State Structure |

| C-H···π Interactions | An attractive interaction between a C-H bond and a π-system. | Stabilizes the crystal packing in biphenyl. nih.gov |

| H···H Bonding | Weak attractive interactions between hydrogen atoms. | Contributes to the overall stability of the crystal lattice. nih.gov |

| C-H···O Hydrogen Bonds | A hydrogen bond where a C-H group acts as the donor and an oxygen atom as the acceptor. | Directs the assembly into specific supramolecular patterns. rsc.org |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Influences the formation of layered or stacked architectures. rsc.org |

Design Strategies for Self-Assembled Architectures in Materials Science

The deliberate design of self-assembled architectures using this compound and its derivatives is a key strategy in materials science for creating functional materials. rsc.org The goal is to produce materials with tailored optical, electronic, or sensing capabilities.

One strategy involves modifying the ketone with other functional units to guide the self-assembly process. For instance, attaching biphenyl-based thiol derivatives to gold surfaces can create self-assembled monolayers (SAMs). nih.gov The structure and stability of these SAMs can be influenced by the length of the alkyl chain connecting the biphenyl unit to the thiol group, with some systems exhibiting polymorphism and forming highly ordered domains upon annealing. nih.gov Another approach is to use biphenyl units to construct larger, rigid macrocycles, known as biphenarenes, which have customizable cavity sizes and can be used in applications like adsorption, separation, and sensing. mdpi.com These design strategies, which leverage cooperative and competitive intermolecular interactions, are fundamental to advancing the development of new materials based on self-assembly. rsc.orgnih.gov

Future Directions and Emerging Research Areas

Rational Design of Derivatives for Enhanced Functionality

The core structure of 4-biphenyl-4-nitrophenyl ketone serves as a versatile scaffold for the development of new molecules with tailored properties. The future of this research lies in moving beyond serendipitous discovery to a rational design approach, where computational and synthetic strategies are synergistically employed to create derivatives with enhanced biological or material functions.

A primary strategy involves the chemical modification of the nitro group. This powerful electron-withdrawing group significantly influences the molecule's electronic properties, but its transformation opens up a vast chemical space. For instance, its reduction to an amine group is a critical first step, yielding a versatile precursor for a variety of subsequent reactions. This amino derivative can be used to form Schiff bases or amide linkages, introducing new functional moieties to the core structure.

Computational methods are central to this design process. Quantitative Structure-Activity Relationship (QSAR) models, which correlate structural descriptors with specific activities, can guide the design of new compounds. researchgate.net By analyzing factors like molecular weight, electronic properties, and partition coefficients, researchers can predict how modifications will affect a desired outcome, such as enzyme inhibition or antioxidant potential. researchgate.net Techniques like Density Functional Theory (DFT) and molecular docking simulations allow for the in-silico evaluation of how a designed derivative will interact with a biological target, such as an enzyme's active site, providing insights into binding affinity and mechanism of action before embarking on laborious synthesis. nih.gov These computational studies can predict the potential of derivatives to act as inhibitors for enzymes like acetylcholinesterase, which is relevant in neurodegenerative disease research. nih.gov

The goal is to create a library of derivatives where functionality is precisely tuned, whether for enhanced photochemical activity as a photoinitiator, improved biological activity for pharmaceutical applications, or specific recognition properties for use in chemical sensors. ontosight.ai

| Design Strategy | Target Functionality | Key Methodologies | Potential Derivatives |

| Nitro Group Reduction & Derivatization | Enhanced Biological Activity | Catalytic Hydrogenation (e.g., H₂/Pd-C), Condensation Reactions | Amino-biphenyl ketones, Schiff bases, Amides |

| Introduction of New Functional Groups | Targeted Enzyme Inhibition | QSAR Modeling, Molecular Docking | Thiobarbituric acid adducts, Acrylamide derivatives |

| Modification of Biphenyl (B1667301) Rings | Altered Photophysical Properties | Suzuki Coupling, Friedel-Crafts Acylation | Substituted biphenyls (e.g., methoxy, halogen) |

| Computational Property Prediction | Optimized Hydrophobicity/Solubility | DFT Calculations, Permutation Importance Analysis | Derivatives with tailored LogKow values |

Integration into Hybrid Organic-Inorganic Materials Systems

The distinct structural motifs of this compound make it an attractive candidate for integration into hybrid organic-inorganic materials, creating advanced composites with synergistic properties. These materials combine the processability and functional versatility of organic molecules with the robustness and stability of inorganic frameworks.

One promising avenue is the use of this ketone or its derivatives as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic ligands. The incorporation of a linker containing a nitro group can impart specific functionalities to the MOF. The polar nitro group can create strong dipole-quadrupole interactions, enhancing the adsorption capacity for gases like carbon dioxide. researchgate.net Furthermore, the electron-withdrawing nature of the nitro group can increase the Lewis acidity of the metal centers within the MOF, potentially boosting its catalytic activity for various organic transformations. researchgate.net MOFs functionalized with nitrophenyl groups have shown promise in applications such as the selective detection and catalytic reduction of environmental pollutants like 4-nitrophenol. acs.orgnih.govmdpi.com

In the realm of polymer science, the rigid biphenyl unit of the molecule is of particular interest. Incorporating biphenyl moieties into polymer chains can lead to materials with unique properties. nih.gov These groups can induce intramolecular pi-pi stacking interactions, which act as non-covalent crosslinks, enhancing the mechanical strength and thermal stability of the polymer network. nih.govnih.gov This could be leveraged in the creation of high-performance polymers. Furthermore, biphenyl groups are known mesogens, meaning they can be used to form liquid crystalline polymers (LCPs). nih.gov By integrating a photosensitive ketone like this compound into an LCP matrix, it may be possible to create advanced materials whose optical properties, such as circularly polarized luminescence, can be modulated by light. mdpi.com

| Hybrid System | Role of this compound | Potential Application | Key Structural Feature |

| Metal-Organic Frameworks (MOFs) | Functional Organic Linker | Gas Storage (CO₂), Catalysis, Chemical Sensing | Nitro Group |

| Crosslinked Polymer Composites | Monomer or Additive | High-Strength Plastics, Thermally Stable Materials | Biphenyl Moiety (for pi-pi stacking) |

| Liquid Crystalline Polymers (LCPs) | Dopant or Monomer | Advanced Optical Materials, Photonics | Biphenyl Moiety (as mesogen), Ketone (as photosensitizer) |

| Organic-Inorganic Hybrid Catalysts | Organic Component | Heterogeneous Catalysis | Ketone and Aromatic Rings |

Advanced Characterization Techniques for Dynamic Processes

As research on this compound and its derivatives becomes more sophisticated, so too must the techniques used to characterize them. While standard methods like NMR and mass spectrometry remain essential for confirming chemical identity, understanding the nuanced, dynamic behavior of these molecules—especially in complex environments like hybrid materials or biological systems—requires a more advanced toolkit.

A key trend is the combination of experimental data with high-level computational analysis. For instance, discrepancies in crystallographic or spectroscopic data can be resolved by comparing experimental results with spectra computed using Density Functional Theory (DFT). This approach can help identify and distinguish between different conformational isomers or tautomers that might coexist in a sample. acs.org Hirshfeld surface analysis is another powerful tool that complements X-ray crystallography by providing a detailed map of intermolecular interactions, quantifying the forces that govern how molecules pack in the solid state. This is crucial for understanding the structure-property relationships in crystalline materials.

Furthermore, the photochemical potential of aromatic ketones necessitates the use of techniques that can probe dynamic processes occurring on very short timescales. The absorption of UV light can promote the molecule to an excited state, leading to highly reactive intermediates like radicals or radical ions. researchgate.net To study these transient species, researchers must employ time-resolved spectroscopic methods, such as transient absorption spectroscopy or time-resolved fluorescence spectroscopy. These techniques can monitor the formation and decay of excited states with femtosecond to microsecond resolution, providing critical insights into photochemical reaction mechanisms and efficiency. Understanding these dynamics is vital for developing applications in photoinitiation, photocatalysis, and optical materials.

| Technique | Type | Information Provided | Application Area |

| Density Functional Theory (DFT) | Computational | Optimized molecular geometry, computed NMR/IR spectra, electronic properties | Resolving structural ambiguity, predicting reactivity |

| Hirshfeld Surface Analysis | Computational | Visualization and quantification of intermolecular interactions | Understanding crystal packing and solid-state properties |

| Molecular Dynamics (MD) Simulations | Computational | Dynamic behavior and interaction with other molecules (e.g., enzymes, solvents) | Studying binding mechanisms, conformational changes |

| Time-Resolved Spectroscopy | Experimental | Detection and characterization of transient species (excited states, radicals) | Investigating photochemical mechanisms, reaction kinetics |

| X-ray Crystallography | Experimental | Precise 3D molecular structure in the solid state | Determining bond lengths, angles, and crystal lattice |

Sustainable Synthetic Methodologies for Industrial Scalability

While the Friedel-Crafts acylation is a classic and effective method for synthesizing this compound, its reliance on stoichiometric amounts of Lewis acid catalysts and often hazardous organic solvents presents environmental and cost challenges for industrial-scale production. acs.org Future research is increasingly focused on developing "green" and sustainable synthetic routes that are not only more environmentally benign but also more efficient and scalable.

One of the most promising approaches is mechanochemistry, specifically ball milling. This solvent-free technique uses mechanical force to initiate chemical reactions. The Friedel-Crafts acylation of biphenyl with 4-nitrobenzoyl chloride has been successfully demonstrated using ball milling with a catalytic amount of aluminum chloride. This method dramatically reduces solvent waste, can shorten reaction times to mere minutes, and achieves high yields. acs.org In-situ monitoring of these reactions using techniques like Raman spectroscopy can confirm the rapid formation of key intermediates, highlighting the efficiency of mechanical energy in driving the reaction. acs.org

Another innovative, solvent-free approach involves using quartz sand as a recyclable solid-phase medium for Suzuki-Miyaura coupling reactions to form the ketone or biphenyl core. nih.govacs.org This method avoids the use of bulk liquid organic solvents, simplifying purification and allowing for the reuse of both the quartz sand and the palladium catalyst. nih.govacs.org The development of such protocols, particularly those demonstrated at the gram-scale, signifies a crucial step towards making the synthesis of aromatic ketones more applicable and sustainable for industrial chemistry. acs.org These green methodologies reduce the environmental footprint and can lead to more cost-effective and safer manufacturing processes.

| Synthetic Method | Key Features | Advantages | Disadvantages |

| Traditional Friedel-Crafts Acylation | Lewis acid catalyst (e.g., AlCl₃), organic solvent | Well-established, effective for many substrates | Large amount of solvent waste, catalyst quenching, hazardous reagents |

| Mechanochemical Synthesis (Ball Milling) | Solvent-free, mechanical energy | Reduced reaction time, high yields, minimal solvent waste | Scalability can be challenging, requires specialized equipment |

| Solid-Phase Synthesis (Quartz Sand) | Recyclable solid medium, Suzuki-Miyaura coupling | Avoids liquid organic solvents, reusable catalyst and medium, green | May have modest efficiencies for some substrates |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-biphenyl-4-nitrophenyl ketone, and what key reaction conditions should be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation. For example, coupling biphenyl and 4-nitrobenzoyl chloride under anhydrous conditions with a Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C. Reaction optimization should focus on stoichiometry (1:1.2 molar ratio of aryl groups to acyl chloride), temperature control to avoid side reactions, and catalyst activity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as doublets or multiplets in δ 7.2–8.3 ppm. The ketone carbonyl (C=O) is typically observed at δ 190–210 ppm in 13C NMR.

- HRMS : Exact mass should match the molecular formula (C₁₉H₁₃NO₃), with an [M+H]+ peak at m/z 303.0895.

- FT-IR : Strong C=O stretch near 1680 cm⁻¹ and nitro group (NO₂) stretches at 1520 and 1350 cm⁻¹.

Cross-validation with melting point analysis (e.g., DSC) and X-ray crystallography (if crystalline) enhances structural certainty .

Q. How does the solubility of this compound vary across different solvents, and what thermodynamic models can predict its solubility behavior?

- Methodological Answer : Solubility is temperature-dependent and highest in polar aprotic solvents (e.g., DMF, DMSO) due to dipole interactions with the nitro and ketone groups. In ethanol or acetone, moderate solubility is observed. Thermodynamic models like the Apelblat equation correlate solubility with temperature:

where is mole fraction solubility and is temperature. Experimental data should be collected at 283–313 K and fitted to the model to predict solubility in untested solvents .

Advanced Research Questions

Q. How can researchers design and synthesize novel derivatives of this compound for targeted biological activity, such as enzyme inhibition?

- Methodological Answer : Introduce functional groups (e.g., Schiff bases, thiobarbituric acid) at reactive positions. For example:

- Step 1 : Reduce the nitro group to an amine (using H₂/Pd-C) for subsequent Schiff base formation.

- Step 2 : Condense with thiobarbituric acid in ethanol under reflux to create bis-Schiff base derivatives.

- Step 3 : Validate inhibitory activity via in vitro α-glucosidase assays (IC₅₀ values) and molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzyme active sites .

Q. What strategies are recommended for resolving discrepancies in crystallographic or spectroscopic data during the characterization of this compound derivatives?

- Methodological Answer :

- Contradiction in NMR Peaks : Compare experimental data with computed spectra (DFT/B3LYP/6-311+G(d,p)) to identify tautomers or conformational isomers.

- Crystallographic Ambiguity : Perform Hirshfeld surface analysis to assess intermolecular interactions and refine X-ray data using software like SHELXL.

- Mass Spectrometry Mismatches : Recalibrate instruments and validate with high-purity standards .

Q. How can computational chemistry methods, such as DFT analysis, be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Workflow : Optimize geometry at B3LYP/6-31G(d), calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Reactivity Insights : Use Mulliken charges to identify electron-deficient regions (e.g., nitro group) for nucleophilic attack.

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound derivatives in medicinal chemistry applications, and how can they be addressed?

- Methodological Answer :

- Challenge 1 : Low bioavailability due to high hydrophobicity. Solution : Introduce hydrophilic substituents (e.g., sulfonamides) while maintaining aromatic stacking.

- Challenge 2 : Off-target effects. Solution : Use 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent positions with activity.

- Validation : Perform in vivo pharmacokinetic studies and toxicity profiling (e.g., Ames test) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。